molecular formula C23H24N6O3 B2825020 7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 374542-16-2

7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2825020
CAS No.: 374542-16-2
M. Wt: 432.484
InChI Key: HEQJTIYNLQXLNO-MYYYXRDXSA-N
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Description

7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with a molecular formula of C23H24N6O3. This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base.

    Hydrazone Formation: The hydrazone moiety is formed by reacting the purine derivative with hydrazine hydrate under acidic conditions.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl chloride, hydrazine hydrate, 4-methoxybenzaldehyde.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione: Similar in structure but with different substituents.

    8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione: Lacks the benzyl group.

    7-benzyl-1,3-dimethylpurine-2,6-dione: Lacks the hydrazone and methoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

374542-16-2

Molecular Formula

C23H24N6O3

Molecular Weight

432.484

IUPAC Name

7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H24N6O3/c1-15(17-10-12-18(32-4)13-11-17)25-26-22-24-20-19(21(30)28(3)23(31)27(20)2)29(22)14-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,24,26)/b25-15-

InChI Key

HEQJTIYNLQXLNO-MYYYXRDXSA-N

SMILES

CC(=NNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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